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Executive Summary
The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine

kinases are crucial regulators of cell survival, proliferation, and metabolism. Comprising three

isoforms—PIM1, PIM2, and PIM3—these constitutively active kinases are frequently

overexpressed in a wide range of hematological malignancies, including acute myeloid

leukemia (AML), multiple myeloma (MM), and various lymphomas. Their elevated expression is

often associated with aggressive disease and resistance to standard therapies. Consequently,

PIM kinases have emerged as a compelling therapeutic target for the development of novel

anti-cancer agents. This technical guide provides an in-depth overview of PIM kinase biology in

hematological cancers, detailing their signaling pathways, key downstream substrates, and the

current landscape of PIM kinase inhibitors in preclinical and clinical development. Furthermore,

it offers detailed protocols for essential experiments to study PIM kinase function and inhibitor

efficacy.

PIM Kinase Biology and Function
The PIM kinase family members share a high degree of sequence homology and exhibit

overlapping functions, though their expression patterns can vary across different tissues and

cancer types.[1] Unlike many other kinases, PIM kinases are constitutively active upon

translation, and their activity is primarily regulated at the level of transcription and protein

stability.[2][3]
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PIM Isoforms in Hematological Malignancies:

PIM1: Predominantly expressed in hematopoietic tissues, PIM1 is frequently upregulated in

various leukemias and lymphomas.[4] Its overexpression is often driven by signaling from

cytokine receptors through the JAK/STAT pathway.[5]

PIM2: Also highly expressed in hematopoietic cells, PIM2 plays a significant role in the

survival of myeloma and lymphoma cells.[4]

PIM3: While also implicated in hematological cancers, PIM3 expression is often more

prominent in solid tumors.[4]

PIM Kinase Signaling Pathways in Hematological
Cancers
PIM kinases are key downstream effectors of several critical oncogenic signaling pathways,

most notably the JAK/STAT and PI3K/AKT/mTOR pathways. Their central role in these

networks makes them critical nodes for cancer cell survival and proliferation.

The JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a

primary route for cytokine signaling that governs hematopoiesis. In many hematological

malignancies, this pathway is constitutively active, leading to the overexpression of target

genes, including the PIM kinases.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 17 Tech Support

https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/pim2-kinase-assay.pdf
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.bio-techne.com/resources/protocols-troubleshooting/apoptosis-flow-annexin-v-protocol
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/pim2-kinase-assay.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13979250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Translocation

Cytokine

Cytokine Receptor

JAK

Activation

STAT

Phosphorylation

STAT Dimer
(pSTAT)

Dimerization

PIM Gene

Transcription

Nucleus

PIM Kinase

Translation

Click to download full resolution via product page

Figure 1: JAK/STAT pathway leading to PIM kinase expression.
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As depicted in Figure 1, cytokine binding to its receptor activates associated JAKs, which in

turn phosphorylate STAT proteins.[6] Phosphorylated STATs dimerize, translocate to the

nucleus, and act as transcription factors to upregulate the expression of target genes, including

PIM kinases.[6][7]

Crosstalk with the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another central signaling network that is frequently

dysregulated in cancer. PIM kinases exhibit significant crosstalk with this pathway, often acting

in parallel to or downstream of AKT to promote cell survival and proliferation.[8][9]
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Figure 2: Crosstalk between PIM kinases and the PI3K/AKT/mTOR pathway.
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PIM kinases and AKT share several downstream substrates, leading to synergistic effects on

cell survival and proliferation. Both kinases can phosphorylate and inactivate the pro-apoptotic

protein BAD, and both can lead to the activation of mTORC1, a master regulator of protein

synthesis and cell growth.[8][9][10]

Key Downstream Substrates of PIM Kinases
The oncogenic functions of PIM kinases are mediated through the phosphorylation of a diverse

array of downstream substrates that regulate critical cellular processes, including apoptosis,

cell cycle progression, and protein translation.

Regulation of Apoptosis
A primary mechanism by which PIM kinases promote cell survival is through the inhibition of

apoptosis. A key substrate in this process is the pro-apoptotic BCL-2 family member, BAD.
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Figure 3: PIM kinase-mediated inhibition of apoptosis via BAD phosphorylation.

PIM kinases phosphorylate BAD on multiple serine residues (Ser112, Ser136, and Ser155).[11]

This phosphorylation creates a binding site for the 14-3-3 chaperone protein, which sequesters

BAD in the cytoplasm and prevents it from binding to and inhibiting the anti-apoptotic protein

Bcl-xL.[11] This ultimately leads to the suppression of apoptosis. PIM kinases also contribute to

the inhibition of apoptosis by phosphorylating and inactivating Apoptosis Signal-regulating

Kinase 1 (ASK1).[12]

Regulation of the Cell Cycle
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PIM kinases promote cell cycle progression by phosphorylating and regulating the activity of

several key cell cycle regulators.
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Figure 4: PIM kinase regulation of cell cycle progression.

PIM kinases phosphorylate the cyclin-dependent kinase inhibitor p27Kip1, leading to its nuclear

export and subsequent proteasomal degradation.[13] The downregulation of p27Kip1 relieves

its inhibitory effect on cyclin/CDK complexes, thereby promoting G1-S phase transition.

Additionally, PIM kinases can phosphorylate and activate the CDC25A phosphatase, which is

also involved in cell cycle progression.[13] PIM kinases also phosphorylate and stabilize the c-

Myc oncoprotein, a master transcriptional regulator of cell growth and proliferation.

PIM Kinase Inhibitors in Development
The critical role of PIM kinases in hematological malignancies has spurred the development of

numerous small molecule inhibitors. These inhibitors are being evaluated as monotherapies

and in combination with other anti-cancer agents.

Preclinical Efficacy of PIM Kinase Inhibitors
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A number of pan-PIM kinase inhibitors have demonstrated significant preclinical activity in

various hematological cancer models.

Inhibitor Target(s)
IC50
(PIM1)

IC50
(PIM2)

IC50
(PIM3)

Hematolo
gical
Cancer
Models

Referenc
e(s)

AZD1208 Pan-PIM <5 nM <5 nM <5 nM AML [13][14]

SGI-1776
Pan-PIM,

FLT3
- - - AML, MM [15][16][17]

LGH447

(PIM447)
Pan-PIM 0.095 µM 0.522 µM 0.369 µM MM, AML [18][19]

INCB0539

14
Pan-PIM - - -

AML, MM,

MF
[1]

GDC-0339 Pan-PIM
Ki = 0.03

nM
Ki = 0.1 nM

Ki = 0.02

nM
MM [18]

CX-6258 Pan-PIM 5 nM 25 nM 16 nM - [18]

IC50 and Ki values are approximate and can vary depending on the assay conditions.

Clinical Trials of PIM Kinase Inhibitors
Several PIM kinase inhibitors have advanced into clinical trials for patients with hematological

malignancies.
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Inhibitor Phase
NCT
Identifier

Status
Indication
(s)

Key
Findings/
Adverse
Events

Referenc
e(s)

AZD1208 I - Terminated
AML, Solid

Tumors

Lack of

single-

agent

efficacy.

Most

common

AEs were

gastrointes

tinal.

[20]

SGI-1776 I
NCT01239

108
Terminated

Relapsed/

Refractory

Leukemias

Dose-

limiting

cardiac

QTc

prolongatio

n.

[3][21]

LGH447

(PIM447)
I

NCT02160

951
Completed

Multiple

Myeloma

Tolerated

at 250 mg

or 300 mg

QD. Most

common

grade 3/4

AEs were

thrombocyt

openia and

leukopenia

.

[22][23]

INCB0539

14

I/II NCT02587

598

- Advanced

Hematologi

c

Malignanci

es

Generally

well-

tolerated.

Most

common

[1]
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TEAEs

were

elevated

ALT/AST

and

fatigue.

Experimental Protocols
In Vitro PIM Kinase Activity Assay
This protocol describes a general method for measuring the in vitro activity of PIM kinases and

assessing the potency of inhibitors using a luminescence-based assay that quantifies ADP

production.

Materials:

Recombinant PIM1, PIM2, or PIM3 enzyme

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]

[24]

Substrate (e.g., PIMtide, BAD peptide)

ATP

PIM kinase inhibitor of interest

ADP-Glo™ Kinase Assay kit (Promega) or similar

384-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of the PIM kinase inhibitor in DMSO.
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In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).[24]

Add 2 µL of the appropriate concentration of PIM kinase enzyme to each well.[24]

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

Prepare a substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or

near the Km for the specific PIM kinase isoform.

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[24]

Incubate the reaction at room temperature for 60 minutes.[24]

Stop the reaction and detect the amount of ADP produced by following the manufacturer's

protocol for the ADP-Glo™ Kinase Assay.[5][24] This typically involves adding an ADP-Glo™

Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to

ATP and generate a luminescent signal.[5][24]

Measure luminescence using a plate reader.

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value

by non-linear regression analysis.

Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of PIM kinase inhibitors on the viability and

proliferation of hematological cancer cell lines.

Materials:

Hematological cancer cell line of interest (e.g., MOLM-16, U266)

Complete cell culture medium

PIM kinase inhibitor of interest

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[25]

96-well plates

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

culture medium.[26]

Allow cells to adhere (if applicable) or acclimate for 24 hours.

Prepare serial dilutions of the PIM kinase inhibitor in complete culture medium.

Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.[26]

Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[27]

If using adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the

plate to pellet the cells before aspirating the medium.

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

Measure the absorbance at 570 nm using a microplate reader.[27]

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the GI50 (concentration for 50% growth inhibition) value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with a PIM kinase inhibitor

using flow cytometry.

Materials:
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Hematological cancer cell line

PIM kinase inhibitor of interest

Annexin V-FITC (or other fluorochrome)

Propidium Iodide (PI)

1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[4][28]

Phosphate-buffered saline (PBS)

Flow cytometer

Procedure:

Seed cells and treat with the PIM kinase inhibitor or vehicle control for the desired time (e.g.,

24-48 hours).

Harvest the cells by centrifugation. For adherent cells, collect both the floating and

trypsinized cells.

Wash the cells twice with cold PBS.[29]

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

Gently vortex and incubate for 15 minutes at room temperature in the dark.[28]

Add 400 µL of 1X Binding Buffer to each tube.[4]

Analyze the cells by flow cytometry within one hour.

Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative),

early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive,

PI-positive), and necrotic (Annexin V-negative, PI-positive).
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Conclusion and Future Directions
PIM kinases are undeniably critical drivers of tumorigenesis and therapeutic resistance in a

multitude of hematological malignancies. Their constitutive activity and central position in key

oncogenic signaling pathways make them highly attractive targets for therapeutic intervention.

While first-generation PIM inhibitors have faced challenges in the clinic, primarily due to off-

target toxicities or lack of single-agent efficacy, the development of more selective and potent

next-generation inhibitors holds promise. Future research will likely focus on identifying

predictive biomarkers to select patients most likely to respond to PIM inhibition and exploring

rational combination therapies that can overcome resistance and enhance clinical outcomes. A

deeper understanding of the isoform-specific functions of PIM kinases will also be crucial in

designing more targeted and effective therapeutic strategies for patients with hematological

cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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